molecular formula C24H27N3O5S B12460122 Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B12460122
M. Wt: 469.6 g/mol
InChI Key: OJEMUCGCLCPHLS-UHFFFAOYSA-N
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Description

Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoate ester, a methoxyphenyl group, and a thioxoimidazolidinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate typically involves multi-step organic reactions. One common method includes the reaction of aniline with diethyl acetylenedicarboxylate and 4-anisaldehyde in the presence of citric acid as a catalyst . The reaction is carried out in ethanol under ultrasound irradiation to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .

Comparison with Similar Compounds

Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

Molecular Formula

C24H27N3O5S

Molecular Weight

469.6 g/mol

IUPAC Name

ethyl 4-[[2-[3-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H27N3O5S/c1-4-32-23(30)17-7-9-18(10-8-17)25-21(28)15-20-22(29)26(2)24(33)27(20)14-13-16-5-11-19(31-3)12-6-16/h5-12,20H,4,13-15H2,1-3H3,(H,25,28)

InChI Key

OJEMUCGCLCPHLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)OC)C

Origin of Product

United States

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